

Leiocarposide: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Leiocarposide	
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Abstract

Leiocarposide, a phenolic bisglucoside primarily isolated from plants of the Solidago genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Leiocarposide. The document details its anti-inflammatory, analgesic, and potential diuretic and antilithiatic effects, supported by available preclinical data. Furthermore, this guide outlines generalized experimental protocols for assessing these biological activities and proposes a putative mechanism of action involving the modulation of key inflammatory signaling pathways. All quantitative data is presented in structured tables for clarity, and a schematic of the proposed signaling pathway is provided.

Chemical Structure and Physicochemical Properties

Leiocarposide (CAS No: 71953-77-0) is a complex phenolic glycoside.[1] Its chemical structure consists of a benzyl alcohol moiety linked to a substituted benzoic acid, with two glucose units attached.

The systematic IUPAC name for **Leiocarposide** is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hyd



trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.[1] It is also known by synonyms such as Lejokarpozyd.

Table 1: Physicochemical Properties of Leiocarposide

Property	Value	Reference
Molecular Formula	C27H34O16	[1][2]
Molecular Weight	614.55 g/mol	
Appearance	White powder	
Solubility	Freely soluble in methanol; soluble in water and DMSO.	
Storage	Desiccate at -20°C for long- term storage.	

Biological and Pharmacological Properties

Leiocarposide has been investigated for several pharmacological activities, with the most evidence supporting its anti-inflammatory and analgesic properties. Additionally, some studies suggest its potential in addressing urinary tract ailments.

Anti-inflammatory and Analgesic Effects

Preclinical studies have demonstrated the anti-inflammatory and analgesic potential of **Leiocarposide**. These effects are attributed to its ability to modulate the body's inflammatory response. While the precise molecular mechanisms are not fully elucidated from publicly available literature, it is hypothesized that **Leiocarposide**, as a phenolic glycoside, may interfere with pro-inflammatory signaling cascades.

Diuretic and Antilithiatic Effects

Leiocarposide has also been explored for its potential diuretic and antilithiatic (anti-kidney stone) effects. These properties are particularly relevant to the traditional use of Solidago species for urinary tract conditions.



Experimental Protocols

Detailed experimental protocols from the primary literature for **Leiocarposide** are not readily available in the public domain. Therefore, this section provides generalized, standard methodologies for assessing the key biological activities attributed to **Leiocarposide**. These protocols are representative of common practices in preclinical pharmacology.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

- Animals: Male Wistar rats (150-200 g) are used.
- Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet and water ad libitum).
- Grouping: Animals are randomly divided into groups (n=6):
 - Control (vehicle)
 - Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
 - Test groups (Leiocarposide at various doses, e.g., 10, 25, 50 mg/kg, p.o.)
- Procedure:
 - The initial paw volume of each rat is measured using a plethysmometer.
 - The respective treatments are administered orally.
 - After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
 - Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume



in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

- Animals: Male Swiss albino mice (20-25 g) are used.
- Acclimatization: Similar to the rat model.
- Grouping: Animals are randomly divided into groups (n=6):
 - Control (vehicle)
 - Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
 - Test groups (Leiocarposide at various doses, e.g., 10, 25, 50 mg/kg, p.o.)
- Procedure:
 - The respective treatments are administered orally.
 - After a set period (e.g., 30 or 60 minutes), each mouse is injected intraperitoneally with
 0.6% acetic acid solution (10 mL/kg).
 - Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
- Data Analysis: The percentage inhibition of writhing is calculated for each group using the formula: % Inhibition = [(Wc Wt) / Wc] * 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Antilithiatic Activity: Ethylene Glycol-Induced Urolithiasis in Rats



This model is used to induce calcium oxalate kidney stone formation.

- Animals: Male Wistar rats (180-220 g) are used.
- Acclimatization: As previously described.
- Grouping: Animals are randomly divided into groups (n=6):
 - Normal control (vehicle)
 - Urolithiatic control (0.75% ethylene glycol in drinking water)
 - Positive control (e.g., Cystone, 750 mg/kg, p.o.)
 - Test groups (Leiocarposide at various doses, e.g., 25, 50 mg/kg, p.o. + 0.75% ethylene glycol)

Procedure:

- Urolithiasis is induced by administering 0.75% (v/v) ethylene glycol in drinking water for 28 days.
- The respective treatments are administered orally daily for 28 days.
- Urine samples are collected at regular intervals to analyze for calcium, oxalate, and phosphate levels.
- At the end of the study, blood is collected for serum analysis (creatinine, urea, uric acid).
- Kidneys are harvested for histopathological examination to assess crystal deposition.
- Data Analysis: Biochemical parameters are analyzed using appropriate kits.
 Histopathological slides are scored for the extent of crystal deposition. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

Proposed Mechanism of Action: Inhibition of Inflammatory Pathways





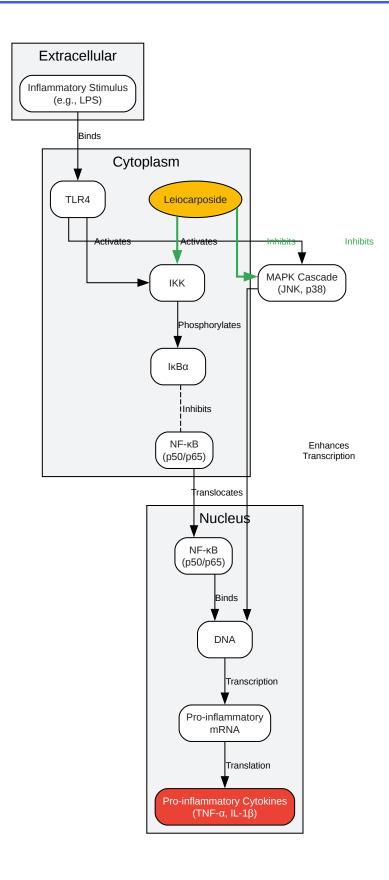


While direct evidence for the molecular mechanism of **Leiocarposide** is limited, its classification as a phenolic glycoside suggests a plausible mode of action involving the inhibition of key inflammatory signaling pathways. Phenolic compounds are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

An inflammatory stimulus, such as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), can activate cell surface receptors like Toll-like receptors (TLRs). This activation triggers downstream signaling, leading to the activation of IkB kinase (IKK). IKK then phosphorylates the inhibitory protein IkB α , leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-kB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-kB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β). Concurrently, the activation of TLRs can also initiate the MAPK pathway, involving the sequential phosphorylation of kinases like JNK and p38, which can further enhance the expression of inflammatory mediators.

It is proposed that **Leiocarposide** may inhibit one or more steps in these pathways, thereby reducing the production of pro-inflammatory cytokines and mediating its anti-inflammatory effects.





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Caption: Putative anti-inflammatory mechanism of Leiocarposide.



Conclusion

Leiocarposide is a promising natural compound with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its potential diuretic and antilithiatic effects warrant further investigation. While the precise molecular mechanisms of action require more detailed study, it is plausible that **Leiocarposide** exerts its effects through the modulation of the NF-κB and MAPK signaling pathways. Further research, including the elucidation of its pharmacokinetic and pharmacodynamic profiles, is necessary to fully understand its therapeutic potential for the development of new drugs.

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